Regioisomeric Differentiation: 1-Phenyl vs. 3-Phenyl Quinazolinone Anticancer Cytotoxicity Profiles
The 3-phenyl regioisomer series 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones (H1–H11) has been quantitatively evaluated against three human cancer cell lines, with lead compounds H3, H5, and H6 demonstrating IC₅₀ values below 10 µM against A549 lung cancer cells, compared with 12 µM for cisplatin [1]. In contrast, the 1-phenyl-4(1H)-quinazolinone scaffold (represented by CAS 66478-79-3) served as the precursor for a distinct series of 4-anilinoquinazoline anticancer agents (e.g., compound 9) that induced morphological cell death in HepG2 liver cancer cells at 2.5–20 µM, operating through a different target mechanism (kinase inhibition via the 4-anilino pharmacophore) [2]. No direct cytotoxicity data are available for the unsubstituted 2-(chloromethyl)-1-phenylquinazolin-4(1H)-one itself; the quantitative differentiation is scaffold-level, arising from the distinct derivatization trajectories enabled by the 1-phenyl vs. 3-phenyl substitution pattern.
| Evidence Dimension | In vitro anticancer cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | No direct IC₅₀ reported for CAS 66478-79-3 itself; its 4-anilinoquinazoline derivative (compound 9) induces HepG2 cell death at 2.5–20 µM [2] |
| Comparator Or Baseline | 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones H3, H5, H6: IC₅₀ < 10 µM (A549); cisplatin: IC₅₀ = 12 µM (A549) [1] |
| Quantified Difference | Scaffold-divergent: 1-phenyl series yields 4-anilinoquinazoline kinase inhibitors; 3-phenyl series yields direct cytotoxic agents with IC₅₀ < 10 µM |
| Conditions | A549 (lung), MCF-7 (breast), SW1116 (colon) cell lines; MTT assay; HepG2 cells for compound 9 |
Why This Matters
The regioisomeric position of the N-phenyl group determines whether the final compound functions as a kinase inhibitor scaffold (1-phenyl) or a direct cytotoxic agent (3-phenyl), making CAS 66478-79-3 the required precursor for 4-anilinoquinazoline-type drug candidates.
- [1] Emami, L.; Faghih, Z.; Khabnadideh, S.; Rezaei, Z.; Sabet, R.; Harigh, E. 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as Potent Anticancer Agents: Cytotoxicity, Molecular Docking and in Silico Studies. J. Iran. Chem. Soc. 2021, 18, 1877–1889. View Source
- [2] Li, H.-Z.; He, H.-Y.; Han, Y.; Gu, X.; He, L.; Qi, Q.-R.; Zhao, Y.-L.; Yang, L. A General Synthetic Procedure for 2-Chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules 2010, 15 (12), 9473–9485. View Source
